molecular formula C13H12N2O4 B12792572 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid CAS No. 65685-95-2

5-(2,3-Epoxypropyl)-5-phenylbarbituric acid

Cat. No.: B12792572
CAS No.: 65685-95-2
M. Wt: 260.24 g/mol
InChI Key: VVAYGSNAYDPSIV-UHFFFAOYSA-N
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Description

5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound features an epoxy group attached to a phenylbarbituric acid structure, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxy group.

  • Step 1: Formation of Chlorohydrin

      Reactants: Phenylbarbituric acid, epichlorohydrin

      Conditions: Basic medium (e.g., sodium hydroxide)

      Reaction: Phenylbarbituric acid reacts with epichlorohydrin to form the chlorohydrin intermediate.

  • Step 2: Cyclization to Form Epoxy Group

      Conditions: Elevated temperature

      Reaction: The chlorohydrin intermediate undergoes cyclization to form the epoxy group, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Epoxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction of the epoxy group can lead to the formation of alcohols.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxy group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,3-Epoxypropyl)-5-phenylbarbituric acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce epoxy groups into molecules.

    Biology: Studied for its potential biological activity, including its effects on the central nervous system.

    Medicine: Investigated for its potential use as a sedative or hypnotic agent.

    Industry: Utilized in the production of polymers and other materials where epoxy functionality is desired.

Mechanism of Action

The mechanism of action of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. The compound may act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The epoxy group may also interact with various enzymes and proteins, potentially modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylbarbituric Acid: Lacks the epoxy group, resulting in different chemical and biological properties.

    5-(2,3-Epoxypropyl)barbituric Acid: Similar structure but without the phenyl group.

    Glycidyl Methacrylate: Contains an epoxy group but is not a barbiturate.

Uniqueness

5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is unique due to the presence of both the epoxy group and the phenylbarbituric acid structure. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65685-95-2

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H12N2O4/c16-10-13(6-9-7-19-9,8-4-2-1-3-5-8)11(17)15-12(18)14-10/h1-5,9H,6-7H2,(H2,14,15,16,17,18)

InChI Key

VVAYGSNAYDPSIV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3

Origin of Product

United States

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